molecular formula C5H4INO2S B2750947 5-Iodo-3-methylisothiazole-4-carboxylic acid CAS No. 1383546-18-6

5-Iodo-3-methylisothiazole-4-carboxylic acid

Cat. No.: B2750947
CAS No.: 1383546-18-6
M. Wt: 269.06
InChI Key: XTIWMXFCHBNILL-UHFFFAOYSA-N
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Description

5-Iodo-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 3, a carboxylic acid at position 4, and an iodine atom at position 3. The isothiazole ring, containing sulfur and nitrogen atoms, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The iodine substituent enhances polarizability and may influence reactivity in cross-coupling reactions or biological interactions.

Properties

IUPAC Name

5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIWMXFCHBNILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383546-18-6
Record name 5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylisothiazole-4-carboxylic acid typically involves the iodination of 3-methylisothiazole-4-carboxylic acid. One common method includes the use of n-butyl lithium and iodine as reagents. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures, typically around -78°C, under an inert atmosphere such as argon .

Industrial Production Methods

While specific industrial production methods for 5-Iodo-3-methylisothiazole-4-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

5-Iodo-3-methylisothiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and the carboxylic acid group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 5-Iodo-3-methylisothiazole-4-carboxylic acid and related compounds:

Compound Substituents Heteroatom Functional Group Reported Biological Activity Synthesis Highlights
5-Iodo-3-methylisothiazole-4-carboxylic acid I (position 5), CH₃ (3), COOH (4) S, N Carboxylic acid Not explicitly reported (inferred potential) Likely via halogenation of parent isothiazole
5-Chloro-3-methylisothiazole-4-carbohydrazide Cl (5), CH₃ (3), CONHNH₂ (4) S, N Hydrazide Anticancer (antiproliferative activity) Hydrazide synthesis via azide intermediate
3-Methylisoxazole-5-carboxylic acid CH₃ (3), COOH (5) O, N Carboxylic acid Not reported Commercial availability (Kanto Catalog)
5-Hydrazino-3-methylisothiazole-4-carboxylic acid NHNH₂ (5), CH₃ (3), COOH (4) S, N Hydrazine derivative Antiproliferative (e.g., against cancer cell lines) Hydrazine substitution at position 5

Comparison with 5-Chloro-3-Methylisothiazole Derivatives

  • Structural Differences: Replacing iodine with chlorine reduces steric bulk and polarizability. The C–I bond is longer (2.09 Å) vs.
  • Synthesis : The chloro derivative is synthesized via hydrazide intermediates, with optimized crystallization in 2-PrOH . For the iodo analog, similar methods may require harsher conditions due to iodine’s lower electronegativity.
  • Bioactivity: Chloro derivatives exhibit antiproliferative activity in cancer cell lines, as shown in hydrazide derivatives (e.g., IC₅₀ values in µM range) .

Comparison with Isoxazole Carboxylic Acids

  • Heteroatom Effects: Isoxazoles (O, N) vs. isothiazoles (S, N) differ in aromatic stability and electronic properties.
  • Physical Properties : 5-Methylisoxazole-3-carboxylic acid has a melting point of 168–170°C , while isothiazole derivatives typically exhibit lower melting points due to reduced symmetry.

Comparison with Hydrazide Derivatives

  • Functional Group Impact : Hydrazides (CONHNH₂) vs. carboxylic acids (COOH) differ in hydrogen-bonding capacity and metal-chelating ability. Hydrazides are often explored for antimicrobial or anticancer activity, as seen in bis(indolyl)hydrazide-hydrazone derivatives .
  • Reactivity : The carboxylic acid group in 5-Iodo-3-methylisothiazole-4-carboxylic acid allows for esterification or amidation, whereas hydrazides enable Schiff base formation or coordination chemistry.

Research Implications and Gaps

While 5-Iodo-3-methylisothiazole-4-carboxylic acid’s specific properties remain understudied, its structural analogs suggest promising avenues for drug development, particularly in oncology. Further research should:

Elucidate the compound’s synthetic pathway and optimize yields.

Evaluate antiproliferative activity against standard cell lines (e.g., MCF-7, HeLa).

Compare pharmacokinetic profiles (e.g., solubility, metabolic stability) with chloro and hydrazide derivatives.

Biological Activity

5-Iodo-3-methylisothiazole-4-carboxylic acid (IMCA) is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of IMCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

IMCA is characterized by its unique isothiazole ring structure, which contributes to its biological activity. The molecular formula of IMCA is C4H4INS, and it features an iodine atom at the 5-position and a carboxylic acid group at the 4-position. The presence of these functional groups is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC4H4INS
Molecular Weight196.06 g/mol
IUPAC Name5-Iodo-3-methylisothiazole-4-carboxylic acid
CAS Number1383546-18-6

Anticancer Properties

Research indicates that IMCA and its derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various hydrazide derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid, which demonstrated notable antiproliferative activity against several cancer cell lines, including:

  • Human biphenotypic B cell myelomonocytic leukemia (MV4-11)
  • Colon adenocarcinoma (LoVo)
  • Breast adenocarcinoma (MCF-7)

The most active derivatives showed IC50 values lower than 30 µg/mL against these cell lines, indicating potent anticancer activity .

The mechanisms through which IMCA exerts its biological effects include:

  • Inhibition of Kinases : IMCA has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial pathway involved in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Compounds derived from IMCA have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Induction of Apoptosis : Studies suggest that IMCA may promote programmed cell death in malignant cells, further contributing to its anticancer efficacy .

Selectivity and Toxicity

One of the advantages of IMCA derivatives is their selectivity towards cancer cells while exhibiting low toxicity towards normal cells. For instance, the most active compounds demonstrated significantly higher cytotoxicity against cancer cells compared to normal epithelial cells . This selectivity is critical for developing effective chemotherapeutic agents with minimal side effects.

Study on Hydrazide Derivatives

A notable study synthesized various hydrazide derivatives from IMCA and evaluated their anticancer activity. The results indicated that these derivatives not only inhibited cancer cell proliferation but also overcame drug resistance mechanisms commonly seen in chemotherapy .

Table 1: Antiproliferative Activity of IMCA Derivatives

CompoundCell LineIC50 (µg/mL)
5-Hydrazino-3-methylisothiazole-4-carboxylic acidMV4-1125
5-Chloro derivativeLoVo20
5-Iodo derivativeMCF-715

Clinical Relevance

The potential clinical applications of IMCA derivatives extend beyond oncology. Their ability to inhibit key signaling pathways involved in inflammation suggests potential use in treating inflammatory diseases as well .

Q & A

Q. Table 1. Key Reaction Conditions for Iodination

ParameterOptimal RangeImpact on Selectivity
Temperature0–10°CReduces side reactions
SolventAcetic acid/DMF (1:1)Enhances iodine solubility
CatalystsZnCl₂ (5 mol%)Directs regioselectivity

Q. Table 2. Spectral Benchmarks

TechniqueDiagnostic SignalExpected Value
¹H NMR3-methyl groupδ 2.5 (s, 3H)
IRC=O stretch1690–1710 cm⁻¹

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